molecular formula C10H9F3O3 B1442311 4-(3,3,3-Trifluoropropoxy)benzoic acid CAS No. 1190044-69-9

4-(3,3,3-Trifluoropropoxy)benzoic acid

Cat. No.: B1442311
CAS No.: 1190044-69-9
M. Wt: 234.17 g/mol
InChI Key: HLQDUHNEEBMGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3,3-Trifluoropropoxy)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a trifluoropropoxy group attached to the benzene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, oxidized derivatives, and reduced alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,3,3-Trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 2,4,5-Trifluorobenzoic acid

Uniqueness

4-(3,3,3-Trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3,3,3-trifluoropropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDUHNEEBMGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 50% w/v KOH (0.8 ml) and 4-(3,3,3-trifluoropropoxy)benzaldehyde (0.4 g, 1.83 mmol) in MeOH (4 ml) at 65° C. was added dropwise over 20 min aqueous hydrogen peroxide (30 wt. % in water, 1.5 ml). On completion of the addition the reaction mixture was heated at 65° C. for a further 10 min. On cooling to room temperature, the reaction mixture was acidified with 1 M HCl and extracted with Et2O (3×25 ml). The combined organic extracts were washed with brine (25 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give the title compound (0.36 g, 83%) as a colourless solid which was used without further purification.
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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